Ethylmercurithiosalicylic acid
Description
Ethylmercurithiosalicylic acid (C₉H₉HgNaO₂S), commonly known as Thimerosal, is an organomercury compound with a molecular weight of 404.81 g/mol . It contains 49.55% mercury (Hg) by weight and has been utilized for over 70 years as a preservative in vaccines, biologics, and laboratory reagents due to its antifungal and antibacterial properties . Its sodium salt form (CAS 54-64-8) is water-soluble (1 g/mL at 20°C) and binds to thiol groups in proteins, glutathione, and cysteine, disrupting enzymatic activity . Thimerosal has also been employed in X-ray crystallography as a heavy atom derivative for phasing . However, its neurotoxic effects, particularly in fetal and neuronal cells at nanomolar concentrations, have raised significant safety concerns .
Properties
CAS No. |
736071-66-2 |
|---|---|
Molecular Formula |
C9H10HgO2S |
Molecular Weight |
382.83 g/mol |
IUPAC Name |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
InChI Key |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Mercury-Alkyl Halide Route (Patent CN101696219A)
This method, detailed in a 2009 Chinese patent, involves a three-step process:
Preparation of Chloroethyl Mercury (Cl-Hg-C₂H₅)
Mercuric chloride (HgCl₂) reacts with diethylaluminum chloride in methylene dichloride or n-hexane under reflux:
The crude product undergoes sequential washing with 1% HCl and deionized water to remove aluminum residues, followed by NaOH treatment to isolate ethylmercuric hydroxide. Acidification with HCl precipitates chloroethyl mercury, yielding 93.8% purity (mp: 190–193°C).
Formation of Thiomersalic Acid
Chloroethyl mercury is dissolved in NaOH and combined with a thiosalicylic acid sodium solution. Acidification to pH 2 with HCl precipitates thiomersalic acid:
The product is washed and dried, achieving 96.3% yield and 98.2% purity (mp: 108–114°C).
Conversion to Sodium Salt (Thimerosal)
Thiomersalic acid reacts with sodium hydroxide in ethanol to form the sodium salt:
Crystallization at 5°C yields thimerosal with 94% purity (mp: 232–233°C).
Direct Alkylation of Thiosalicylic Acid (ChemicalBook)
A simpler one-pot method involves reacting ethylmercuric chloride or hydroxide with thiosalicylic acid in ethanol:
This approach skips intermediate isolation but risks lower purity due to unreacted starting materials.
Critical Process Parameters
Solvent Selection
pH Control
Temperature and Light
-
Reflux (40–60°C) : Optimizes reaction rates without degrading thiosalicylic acid.
-
Dark conditions : Prevent photodecomposition of mercury intermediates.
Purification and Quality Control
Washing Protocols
Crystallization Techniques
Analytical Data
| Parameter | Chloroethyl Mercury | Thiomersalic Acid | Thimerosal |
|---|---|---|---|
| Yield (%) | 93.8 | 96.3 | 94.0 |
| Purity (%) | 98.0 | 98.2 | 98.0 |
| Melting Point (°C) | 190–193 | 108–114 | 232–233 |
Challenges and Optimization Strategies
Mercury Toxicity Mitigation
Chemical Reactions Analysis
Ethylmercurithiosalicylic acid undergoes various chemical reactions, primarily involving its sulfhydryl group. It acts as an oxidizing reagent, inhibiting sulfhydryl-containing active sites of several enzymes . Common reactions include:
Oxidation: this compound can oxidize sulfhydryl groups in proteins and enzymes.
Substitution: It can substitute other groups in chemical reactions, particularly in the presence of strong nucleophiles.
Scientific Research Applications
Biochemical Applications
Preservative in Vaccines and Pharmaceuticals
Ethylmercurithiosalicylic acid has been widely used as a preservative in vaccines and other biological products. Its antibacterial and antifungal properties help prevent contamination during storage and administration. Historically, it has been included in vaccines to maintain sterility and prolong shelf life .
Antifungal and Antiseptic Properties
The compound exhibits notable antifungal activity, making it suitable for topical antiseptic applications. It has been employed in formulations for treating skin infections and as a preservative in cosmetics .
| Application | Description |
|---|---|
| Vaccine Preservation | Prevents microbial contamination in vaccines |
| Antifungal Agent | Used in topical treatments for skin infections |
| Antiseptic | Employed in various pharmaceutical formulations |
Toxicological Studies
Cellular Toxicity Research
Recent studies have highlighted the potential cytotoxic effects of this compound on human neuronal and fetal cells. Research indicates that exposure to low concentrations can lead to mitochondrial dysfunction, reduced oxidative-reduction activity, and cell death . These findings raise concerns about its safety profile, particularly regarding its use in pediatric vaccines.
Case Study: Mitochondrial Dysfunction
In a study examining the effects of this compound on human neuroblastoma cells, significant mitochondrial damage was observed at concentrations ranging from 10 nM to 10 µM. The sensitivity of different cell types varied, with fetal cells showing the highest susceptibility .
| Cell Type | Sensitivity to this compound |
|---|---|
| Human Fetal Cells | Highest sensitivity |
| Human Neuroblastoma Cells | Moderate sensitivity |
| Human Astrocytoma Cells | Lowest sensitivity |
Environmental Impact
This compound poses environmental risks due to its toxicity to aquatic organisms. Its use in vaccines and pharmaceuticals has led to concerns about mercury accumulation in ecosystems, prompting regulatory scrutiny regarding its disposal and environmental impact .
Regulatory Status
Due to the potential risks associated with mercury exposure, regulatory bodies have imposed restrictions on the use of this compound in certain applications, particularly in pediatric vaccines. The compound's historical significance must be balanced with contemporary safety concerns as research continues to evolve .
Mechanism of Action
The mechanism of action of ethylmercurithiosalicylic acid involves the inhibition of sulfhydryl-containing active sites of various enzymes. It binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins . Additionally, it activates the inositol 1,4,5-trisphosphate-sensitive calcium-release channel on the endoplasmic reticular membrane, triggering the release of calcium from intracellular stores .
Comparison with Similar Compounds
Key Findings :
- Thimerosal is 10–100× more toxic than methylmercury and mercury (II) chloride in human neuronal (SH-SY-5Y) and fetal cells, inducing mitochondrial degeneration at 10 nM .
- Its cytotoxicity parallels pathological features of autistic disorders (ADs), including glial activation and impaired oxidative-reduction activity .
Key Findings :
- This compound binds specifically to cysteine residues (e.g., Cys69, Cys188 in porcine malate dehydrogenase), enabling precise phasing with a power of 1.63–1.85 .
- At 1 mM concentrations, it reduces crystal radiation damage but may lower occupancy, necessitating complementary derivatives like Pt(NH₃)₄Cl₂ .
Analytical Detection
Compared to other organomercury compounds, this compound requires specialized detection methods (Table 3):
Key Findings :
- HPLC-ICP-MS achieves a detection limit of 5.76 µg/L for this compound, suitable for quantifying trace amounts in complex matrices like cosmetics .
Biological Activity
Ethylmercurithiosalicylic acid (EMTSA), commonly known as thimerosal, is an organomercurial compound that has garnered significant attention due to its biological activity, particularly in the context of its use as a preservative in vaccines and its potential neurotoxic effects. This article provides a comprehensive overview of the biological activity of EMTSA, including its mechanisms of action, pharmacokinetics, and related case studies.
EMTSA is characterized by its ability to bind to thiol groups in proteins and enzymes, leading to inhibition of various biochemical pathways. The compound acts primarily as an antiseptic and antimicrobial agent , exhibiting both antibacterial and antifungal properties. Its mechanism involves:
- Inhibition of Enzymes : EMTSA inhibits sulfhydryl-containing active sites of enzymes, affecting critical metabolic processes .
- Calcium Signaling : It activates inositol trisphosphate (InsP3) calcium channels on the endoplasmic reticulum, which can alter intracellular calcium levels, thereby influencing cellular functions .
- Mitochondrial Accumulation : As a lipophilic cation, EMTSA can cross the blood-brain barrier and accumulate in mitochondria, potentially leading to mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetic profile of EMTSA is crucial for understanding its biological effects:
- Absorption : Less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract in animal studies .
- Distribution : The volume of distribution is approximately 266 L, with 95-99% protein binding observed in plasma .
- Metabolism : EMTSA is rapidly metabolized to inorganic mercury, which may account for its toxicity .
- Half-life : The half-life of ethylmercury ranges from 2.9 to 4.1 days when administered intramuscularly, with longer half-lives reported in various tissues .
Toxicity and Adverse Effects
The toxicity profile of EMTSA has raised concerns, particularly regarding its neurotoxic potential:
- Cellular Toxicity : Studies have shown that low nanomolar concentrations can induce significant cytotoxicity in human neuronal cells .
- Oxidative Stress : High doses have been linked to increased oxidative stress and apoptosis in vitro, which may explain neurological damage observed in animal models .
- Clinical Observations : Some case studies suggest correlations between exposure to thimerosal-containing vaccines and developmental disorders, although causal relationships remain contentious .
Table 1: Summary of Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | <0.01% |
| Volume of Distribution | 266 L |
| Protein Binding | 95-99% |
| Half-life (IM) | 2.9 - 4.1 days |
| Route of Elimination | Gastrointestinal tract |
Case Studies and Research Findings
Research exploring the effects of EMTSA has produced varying findings:
- Neurodevelopmental Impact : A study conducted by researchers at Columbia University indicated that exposure to thimerosal could lead to behaviors mimicking Autism Spectrum Disorders in genetically susceptible mice .
- Clinical Observations : Reports have documented cases where patients exhibited symptoms consistent with mercury toxicity after receiving thimerosal-containing vaccines. These symptoms included neurological deficits and developmental delays .
- Metabolic Disruption : Research indicates that EMTSA disrupts mitochondrial function and impairs oxidative-reduction activities, which may contribute to long-term neurological damage .
Q & A
Q. What experimental methods are used to study ethylmercurithiosalicylic acid’s enzyme inhibition mechanisms?
this compound (Thimerosal) inhibits enzymes by binding to sulfhydryl (-SH) groups in active sites, such as those in glutathione, cysteine residues, and metalloenzymes. To validate this mechanism:
- Perform competitive inhibition assays using substrates like reduced glutathione (GSH) or cysteine, monitoring activity loss via spectrophotometry (e.g., Ellman’s assay for thiol quantification).
- Use X-ray crystallography to resolve enzyme structures post-inhibition, identifying mercury-sulfur bond formation in active sites .
Q. How does this compound function as a preservative in vaccine research?
Thimerosal’s antimicrobial properties arise from its ethylmercury moiety, which disrupts microbial enzyme systems. Key experimental validations include:
- Minimum Inhibitory Concentration (MIC) assays against fungal/bacterial strains (e.g., Candida albicans).
- Stability studies under varying pH (6–8) and temperature conditions to assess preservative efficacy over time .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
- Solubility : 1 g/mL in water (20°C), 1 g/8 mL in ethanol. Prepare stock solutions in deionized water to avoid precipitation.
- Stability : Degrades under UV light; store in amber glass vials at 4°C. Monitor pH (6–8) to prevent mercury dissociation .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?
- NMR : Analyze Hg-S bonding using Hg NMR (chemical shifts confirm coordination geometry).
- FT-IR : Identify Hg-S (500–600 cm) and carboxylate (1600–1700 cm) stretching frequencies .
Advanced Research Questions
Q. How is this compound employed in X-ray crystallography for heavy-atom derivatization?
Thimerosal is a mercury-containing compound used to prepare heavy-atom derivatives for phase determination:
- Soaking method : Incubate protein crystals in 1–2 mM Thimerosal solution (4–24 hours) to allow Hg binding to cysteine residues.
- Data collection : Collect anomalous diffraction data at wavelengths near the Hg L-edge (1.007–1.015 Å) to exploit anomalous scattering.
- Software : Process data with CCP4 (e.g., SOLVE for heavy-atom positioning) and refine models with CNS or PHENIX .
Q. How do researchers resolve data contradictions in electron density maps derived from this compound derivatives?
Discrepancies between experimental and model phases are addressed by:
- Multi-wavelength Anomalous Dispersion (MAD) : Collect datasets at multiple wavelengths to refine Hg positions.
- Cross-validation : Use R to monitor overfitting during refinement.
- Model rebuilding : Apply COOT or O for manual adjustments guided by and maps .
Q. What are the limitations of this compound compared to other heavy-atom reagents (e.g., KAu(CN))?
- Mercury toxicity : Requires stringent safety protocols (glove boxes, waste neutralization).
- Binding specificity : Hg preferentially binds cysteine, limiting use in proteins lacking free thiols.
- Comparison : Gold derivatives (e.g., KAu(CN)) offer lower toxicity but require longer soaking times .
Q. How is the stereochemical quality of protein structures determined using this compound derivatives validated?
- Ramachandran plots : Assess backbone dihedral angles with PROCHECK; >90% residues in allowed regions indicate high quality.
- B-factor analysis : Identify disordered regions (B > 50 Å) for iterative refinement.
- MolProbity : Evaluate clashes and rotamer outliers .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
